Cas no 2228243-76-1 (3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid)

3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid
- 2228243-76-1
- EN300-1779183
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- インチ: 1S/C12H14O4/c1-15-10(12(13)14)7-9-4-2-3-8-5-6-16-11(8)9/h2-4,10H,5-7H2,1H3,(H,13,14)
- InChIKey: KRGOOPATUJONPF-UHFFFAOYSA-N
- ほほえんだ: O1CCC2C=CC=C(CC(C(=O)O)OC)C1=2
計算された属性
- せいみつぶんしりょう: 222.08920892g/mol
- どういたいしつりょう: 222.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779183-0.05g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1779183-0.25g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1779183-5g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 5g |
$3273.0 | 2023-09-20 | ||
Enamine | EN300-1779183-1.0g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1779183-0.5g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1779183-2.5g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1779183-10.0g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1779183-1g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 1g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1779183-10g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 10g |
$4852.0 | 2023-09-20 | ||
Enamine | EN300-1779183-5.0g |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid |
2228243-76-1 | 5g |
$3273.0 | 2023-06-02 |
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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4. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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8. Back matter
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acidに関する追加情報
3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid: A Comprehensive Overview of Properties and Applications
The compound 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid (CAS No. 2228243-76-1) has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. This benzofuran derivative combines the aromatic characteristics of dihydrobenzofuran with the functional versatility of a methoxypropanoic acid moiety, making it an interesting subject for pharmaceutical research and material science applications.
Chemically classified as a substituted propanoic acid, this compound exhibits several noteworthy properties that researchers are actively exploring. The 2,3-dihydro-1-benzofuran core provides enhanced stability compared to simple furan derivatives, while the methoxy group at the 2-position and the carboxylic acid functionality offer multiple sites for chemical modification. These structural attributes make 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid particularly valuable for drug discovery programs targeting inflammation and metabolic disorders.
Recent studies have focused on the synthetic pathways for CAS 2228243-76-1, with particular emphasis on green chemistry approaches that minimize environmental impact. The compound's solubility profile (showing good solubility in polar organic solvents but limited water solubility) makes it suitable for various formulation strategies. Researchers are particularly interested in how the dihydrobenzofuran moiety influences the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability.
The potential biological activities of 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid have become a hot topic in medicinal chemistry circles. Preliminary screening suggests it may interact with certain enzyme targets involved in inflammatory pathways, though comprehensive pharmacological characterization is still ongoing. The presence of both hydrogen bond donor (carboxylic acid) and hydrogen bond acceptor (ether oxygen and methoxy group) sites in its structure makes it particularly interesting for molecular recognition studies.
From a material science perspective, the benzofuran derivative has shown promise in the development of organic semiconductors and photovoltaic materials. The conjugated system of the dihydrobenzofuran ring, combined with the electron-withdrawing carboxylic acid group, creates interesting electronic properties that researchers are exploring for applications in organic electronics. This dual potential in both life sciences and materials science makes CAS 2228243-76-1 a truly versatile compound.
The analytical characterization of 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid typically involves techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods confirm the compound's identity and purity, which is crucial for research applications. The melting point and stability data collected for this material suggest it has good shelf life under proper storage conditions, an important consideration for both research and potential commercial applications.
In the context of current drug discovery trends, 2228243-76-1 represents an interesting case study in privileged structures - molecular frameworks known to provide useful biological activity. The dihydrobenzofuran scaffold appears in several clinically used drugs, and researchers are actively investigating whether this particular derivative might offer advantages in terms of target selectivity or reduced side effects. Computational chemistry studies suggest the molecule has favorable drug-like properties according to Lipinski's rule of five.
The synthetic accessibility of 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid has improved significantly in recent years, with several research groups publishing optimized routes that achieve good yields while minimizing byproducts. These advances have made the compound more readily available for biological screening and structure-activity relationship studies. The cost of synthesis has decreased accordingly, opening up new possibilities for large-scale evaluation of its properties.
Looking at patent literature, CAS 2228243-76-1 appears in several applications related to therapeutic agents for metabolic diseases and inflammatory conditions. While clinical applications remain speculative at this stage, the intellectual property activity surrounding this compound suggests significant commercial interest. The structure-activity relationship (SAR) studies published to date indicate that modifications to the methoxy group or the propanoic acid chain can dramatically affect biological activity.
From a regulatory perspective, 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid is not currently classified as a controlled substance in major markets. However, researchers working with the compound should consult local regulations regarding chemical safety and proper handling procedures. The available safety data suggests standard precautions for handling organic compounds are appropriate, with particular attention to avoiding inhalation or skin contact.
The future research directions for 2228243-76-1 likely include more detailed mechanistic studies to elucidate its potential biological targets, as well as exploration of its material properties for electronics applications. The compound's intermediate position between simple aromatic systems and more complex heterocycles makes it an attractive subject for both fundamental research and applied development. As synthetic methods continue to improve and biological screening becomes more sophisticated, we can expect to see more publications featuring this interesting molecule.
In conclusion, 3-(2,3-dihydro-1-benzofuran-7-yl)-2-methoxypropanoic acid represents a fascinating case study in how subtle modifications to known molecular frameworks can create compounds with novel properties and potential applications. Its dual relevance to both pharmaceutical research and materials science ensures continued interest from multiple scientific communities. As research progresses, we may see this compound transition from a research chemical to a more prominent position in either therapeutic development or advanced materials applications.
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